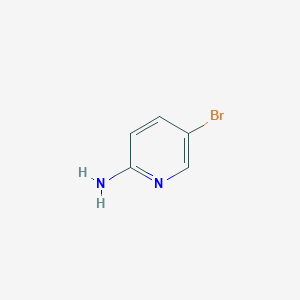

2-Amino-5-bromopyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOLHUGPTDEKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Record name | 2-amino-5-bromopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022144 | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-97-5 | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1072-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical compounds. Its utility as a synthetic intermediate is largely dictated by its inherent physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering quantitative data, detailed experimental protocols for property determination, and a visual representation of a standard experimental workflow. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and more effective utilization of this versatile compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key quantitative physicochemical data is presented in Table 1.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Melting Point | 133-138 °C | [1][2] |

| Boiling Point | 230.9 °C at 760 mmHg | [2] |

| Density | 1.71 g/cm³ | |

| Vapor Pressure | 0.0643 mmHg at 25°C | |

| logP (Octanol/Water Partition Coefficient) | 2.00750 | |

| Appearance | Off-white to light tan crystalline powder | [2][3] |

Solubility Profile:

This compound exhibits differential solubility depending on the solvent's polarity. It is generally described as:

-

Soluble in organic solvents such as methanol, chloroform, and ethyl acetate.[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the consistent application of this compound in research and development. The following sections detail generalized, standard laboratory protocols for measuring key properties.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped gently to ensure the sample is compact at the bottom.[6][7]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[8]

-

Initial Rapid Heating: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[6][8]

-

Precise Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, methanol, chloroform, ethyl acetate) is added to each test tube.

-

Agitation: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent. The principle of "like dissolves like" generally applies, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[11][12]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for pharmaceutical applications) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[13]

-

Sample Dissolution: A known amount of this compound is dissolved in a known volume of either the n-octanol or aqueous phase.

-

Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken gently for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.[11]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a crystalline organic solid like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound 97 1072-97-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Khan Academy [khanacademy.org]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromopyridine (CAS: 1072-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyridine is a pivotal chemical intermediate, widely recognized for its versatile applications in the synthesis of complex organic molecules.[1][2] Its structure, featuring a pyridine ring functionalized with both an amino and a bromo group, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactions, and safety information, tailored for professionals in research and development. The strategic location of its functional groups allows for a diverse range of chemical transformations, positioning it as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive compounds.[1][4][5]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1072-97-5 | [6] |

| Molecular Formula | C₅H₅BrN₂ | [7] |

| Molecular Weight | 173.01 g/mol | [8] |

| Appearance | Light yellow or off-white to light powder/crystalline solid | [9][10] |

| Melting Point | 133-138 °C | [6][9] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; Slightly soluble in water | [9][10] |

| Purity | Typically >97%, with pharmaceutical grades often exceeding 99% | [4][6][11] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂) | [5][10] |

| ¹³C NMR | The carbon atoms bonded to deuterium will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will be slightly upfield compared to the corresponding carbons in the non-deuterated compound. | [10] |

| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum will be observed at an m/z value corresponding to the molecular weight. | [10][12] |

| Infrared (IR) | The IR spectrum of the sample should be identical with that of a reference standard. | [13] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminopyridine.[3][14] A significant challenge in this synthesis is achieving regioselectivity for the C-5 position, as the amino group activates the pyridine ring for electrophilic substitution at both the C-3 and C-5 positions, potentially leading to undesired byproducts like 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[15] To address this, two primary methodologies are often employed.

Experimental Protocol 1: Three-Step Synthesis via N-Acylation

This classical approach involves the protection of the amino group to control the regioselectivity of the bromination.[15][16]

Methodology:

-

N-Acylation: The amino group of 2-aminopyridine is first protected by acylation, typically using acetic anhydride, to form 2-acetamidopyridine.[15][16]

-

Bromination: The protected intermediate, 2-acetamidopyridine, is then subjected to bromination. Common brominating agents include liquid bromine.[15]

-

Hydrolysis: The resulting bromo-intermediate is hydrolyzed, often under basic conditions (e.g., with NaOH), to remove the acetyl protecting group and yield this compound.[16]

Experimental Protocol 2: Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT)

This method offers a milder and more selective direct bromination of 2-aminopyridine.[15][17]

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 ml).[17]

-

Reaction: Stir the mixture at 30°C for 2 hours.[17]

-

Work-up: Wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer and dry it with anhydrous sodium sulfate.[17]

-

Isolation: Remove the solvent by rotary evaporation to obtain an oil. Cool with ice water and add water to precipitate the solid crude product.[17]

-

Purification: Recrystallize the crude product from benzene, filter, and dry to obtain the final product. Yields using this method have been reported in the range of 75% to 81%.[15][17]

Key Reactions and Applications in Drug Discovery

The bifunctional nature of this compound, with its reactive amino and bromo groups, makes it a versatile intermediate for a wide array of chemical transformations.[15]

-

Reactions of the Amino Group: The amino group can undergo reactions such as acylation and diazotization. Diazotization, followed by a Sandmeyer-type reaction, can be used to replace the amino group with other substituents, for instance, converting it to 2,5-dibromopyridine.[15]

-

Reactions of the Bromo Group: The bromine atom is susceptible to nucleophilic substitution and is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[4][18] This allows for the introduction of diverse aryl and heteroaryl moieties, which is a critical step in building molecular complexity for drug candidates.[4][18]

This synthetic versatility makes this compound a crucial starting material in the synthesis of a range of pharmaceuticals, including:

-

Kinase Inhibitors: It is a key intermediate in the synthesis of PI3 Kinase inhibitors and VEGFR-2 inhibitors for cancer therapy.[17]

-

Dopamine D₃ Receptor Agonists: Used in the development of selective dopamine D₃ receptor agonists.[17]

-

Anti-inflammatory and Autoimmune Disease Therapeutics: It is also employed in the synthesis of compounds for treating autoimmune and inflammatory diseases.[4][17]

Safety and Handling

This compound is considered a hazardous substance.[19] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[20][21]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is recommended.[6][20]

-

Ventilation: Use only outdoors or in a well-ventilated area.[20]

-

Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20]

Conclusion

This compound (CAS: 1072-97-5) is a cornerstone intermediate for chemical synthesis in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its versatile reactivity, provide a robust platform for the creation of novel, biologically active compounds. A comprehensive understanding of its chemistry and safe handling practices is essential for leveraging its full potential in research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ijssst.info [ijssst.info]

- 6. 2-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 1072-97-5: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1072-97-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(1072-97-5) MS spectrum [chemicalbook.com]

- 13. 2-Amino-5-Bromo Pyridine, CasNo.1072-97-5 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | 1072-97-5 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Amino-5-bromopyridine

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document details its chemical and physical properties, outlines various synthetic and analytical protocols, and explores its applications in research and drug development, with a focus on its molecular characteristics and utility.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative widely utilized in organic synthesis.[1] Its bifunctional nature, possessing both a reactive amino group and a bromine atom, makes it a versatile building block for constructing more complex molecular architectures.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂ | [2][3] |

| Molecular Weight | 173.01 g/mol | [2][4] |

| IUPAC Name | 5-bromopyridin-2-amine | [2] |

| CAS Number | 1072-97-5 | [2] |

| Appearance | Light yellow crystalline solid | [5][6] |

| Melting Point | 133-138 °C | [5] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | [5][6] |

| InChI Key | WGOLHUGPTDEKCF-UHFFFAOYSA-N | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes, typically starting from 2-aminopyridine. The primary challenge is achieving regioselectivity to ensure the bromine atom is introduced at the C-5 position.[1]

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This classic method involves the direct bromination of 2-aminopyridine.

Methodology:

-

A solution of 2-aminopyridine (3.0 moles) is prepared in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.[7]

-

The solution is cooled to below 20°C using an ice bath.[7]

-

A solution of bromine (3.0 moles) in 300 ml of acetic acid is added dropwise over 1 hour with vigorous stirring.[7]

-

The precipitated product is collected by filtration and washed with water until the washings are free of ionic bromide.[7]

-

The crude product is dried at 110°C. To remove the 2-amino-3,5-dibromopyridine byproduct, the product is washed with three 500-ml portions of hot petroleum ether (b.p. 60–80°).[7]

-

The final product is sufficiently pure for subsequent reactions.[7]

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method utilizes a milder and more selective brominating agent, offering high yields.[8][9]

Methodology:

-

To a solution of 2-aminopyridine (5.3 mmol) in 5 mL of acetone, add N-Bromosuccinimide (NBS) (5.6 mmol) dropwise over 30 minutes at 10°C.[9]

-

The reaction mixture is stirred for an additional 30 minutes.[9]

-

The solvent is removed by evaporation under vacuum.[9]

-

The resulting residue is recrystallized from 90% ethanol to yield the pure this compound product.[9]

Experimental Protocol 3: Synthesis using Phenyltrimethylammonium Tribromide

This approach provides a method with mild reaction conditions and reduced byproducts.[10][11]

Methodology:

-

In a 1-liter three-necked flask, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and 300 ml of chloroform.[10]

-

Equip the flask with a mechanical stirrer, thermometer, and condenser, and stir the mixture at 25-30°C for 2 hours.[10]

-

Wash the reaction mixture with 40 ml of a saturated sodium chloride solution.[10]

-

Separate the organic layer and wash it 2-3 times with 20 ml of water.[10]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.[10]

-

Cool the oil with ice water and add water to precipitate the solid crude product, which is then recrystallized from benzene and dried to yield the final product.[10]

Analytical Characterization

The structural integrity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring and the amino group.[2][9][12] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[2] |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of 173.01 g/mol . The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[2][13][14] |

| FTIR Spectroscopy | Infrared spectroscopy is used to identify the functional groups present, such as the N-H stretches of the amino group and C=N/C=C stretches of the pyridine ring.[2][3] |

| HPLC | High-Performance Liquid Chromatography is employed to assess the purity of the synthesized compound.[9] |

Experimental Protocol: HPLC Analysis

Methodology:

-

System : Agilent LC-20AT or equivalent.[9]

-

Column : Hypersil BDS C18 (5 µm, 250×4.6 mm).[9]

-

Mobile Phase : A mixture of acetonitrile and water (40/60, v/v).[9]

-

Flow Rate : 1.0 mL/min.[9]

-

Detection : UV at 245 nm.[9]

-

Injection Volume : 5 µL.[9]

-

Column Temperature : 25°C.[9]

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

-

Intermediate for Polycyclic Azaarenes : It serves as a precursor in the synthesis of complex nitrogen-containing heterocyclic compounds, which are scaffolds in many biologically active molecules.[15][16]

-

Derivatization and Labeling : The amino group allows for its use in derivatizing other molecules. It is notably used for labeling the reducing end of oligosaccharides, facilitating their analysis by mass spectrometry through reductive amination.[15] The bromine atom provides a unique isotopic signature for detection.

-

Co-crystal Engineering : It has been used in studies of hydrogen-bonding patterns to form co-crystals with other organic molecules, which is relevant in materials science and pharmaceutical formulation.[15]

-

Pharmaceutical Synthesis : It is an important intermediate in the preparation of more complex pharmaceutical compounds, such as 2-Amino-5-bromo-3-iodopyridine.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute Toxicity, Oral (Danger) : Toxic if swallowed.[2]

-

Eye Irritation (Warning) : Causes serious eye irritation.[2][15]

-

Specific Target Organ Toxicity (Warning) : May cause respiratory irritation.[2][15]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[6]

References

- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]

- 2. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. This compound 97 1072-97-5 [sigmaaldrich.com]

- 5. This compound | 1072-97-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. ijssst.info [ijssst.info]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 12. This compound(1072-97-5) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound(1072-97-5) MS [m.chemicalbook.com]

- 15. This compound 97 1072-97-5 [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

In-Depth Technical Guide: 2-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and synthetic applications of 2-Amino-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research.

Core Properties of this compound

This compound is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring both an amino group and a bromine atom on the pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor for complex molecules.[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 133-138 °C | [2][3][4] |

| 135-145 °C | [5] | |

| Molecular Weight | 173.01 g/mol | [3][6] |

| Molecular Formula | C₅H₅BrN₂ | [1][3] |

| Appearance | White to off-white, light yellow or tan powder or crystalline powder or chunks. | [3] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [7] |

| CAS Number | 1072-97-5 | [3] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard experimental protocol for its determination using a capillary melting point apparatus is detailed below.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Materials and Apparatus

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry surface.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Loading the Apparatus:

-

Carefully insert the capillary tube containing the sample into the sample holder of the melting point apparatus.

-

-

Melting Point Measurement:

-

Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of this compound (around 120°C).

-

Set the heating rate to a rapid value (e.g., 10-20°C/minute) to quickly approach the melting range.

-

Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C/minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid particle melts (T2).

-

The melting point range is reported as T1 - T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Experimental Workflow Diagram

Caption: Workflow for determining the melting point of a solid organic compound.

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry stems from the ability to functionalize both the amino group and the bromine atom, allowing for the construction of diverse molecular scaffolds.[2] It is particularly valuable in the synthesis of azaarenes and other polycyclic compounds, which are prevalent in many drug candidates.[8]

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a foundational component for molecules designed to interact with specific biological targets. For instance, derivatives of this compound have been utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.

Representative Signaling Pathway: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Small molecule inhibitors are designed to block the activity of these kinases, thereby halting the downstream signaling cascade that promotes cancer progression. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by kinase inhibitors synthesized from precursors like this compound.

Caption: A generalized signaling pathway targeted by kinase inhibitors.

It is important to emphasize that this compound is a precursor to the inhibitor molecule. Through multi-step synthesis, the pyridine core is elaborated with other chemical moieties to create a compound with high affinity and selectivity for the target kinase.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined melting point and versatile chemical reactivity make it an invaluable starting material for the synthesis of a wide array of complex organic molecules, including those with potential therapeutic applications in areas such as oncology and inflammatory diseases. The standardized protocols for its characterization and its strategic application in the synthesis of targeted therapies underscore its importance in modern drug discovery and development.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmabeginers.com [pharmabeginers.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Solubility of 2-Amino-5-bromopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromopyridine, a key building block in medicinal chemistry and materials science.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document summarizes the available solubility data, presents a detailed experimental protocol for its quantitative determination, and visualizes the experimental workflow.

Solubility Profile of this compound

A review of current literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data (e.g., in g/100 mL or mol/L at various temperatures) is not extensively published. The existing information describes this compound as a white to off-white crystalline solid.[1][2] Its solubility in various organic solvents is generally described in qualitative terms.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

|---|---|---|

| Methanol | Soluble | [1][2][3][4] |

| Ethanol | Moderately Soluble | [1] |

| Chloroform | Soluble | [2][3][4] |

| Ethyl Acetate | Soluble | [2][3][4] |

| Dimethylformamide (DMF) | Moderately Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (10 mM) | [4] |

| Water | Slightly Soluble / Sparingly Soluble |[1][2][3][4] |

Note: The term "soluble" is qualitative and does not specify the saturation limit. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol: Isothermal Equilibrium Method

The following is a detailed, generalized methodology for determining the solubility of a solid compound like this compound in an organic solvent. This approach, often referred to as the isothermal shake-flask method, is a gold standard for generating reliable solubility data.[5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

2.1 Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade or higher

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight seals (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or NMR)[6]

-

2.2 Experimental Procedure

-

Preparation:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.[7]

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient duration to ensure that solid-liquid equilibrium is reached. This period is typically 24 to 48 hours but should be determined empirically by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.[7][8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the flask containing the filtered sample to determine the mass of the solution.

-

Dilute the sample to a known volume with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC-UV.[6] A suitable detection wavelength for this compound is 245 nm.[4]

-

-

Calculation:

-

Calculate the concentration of the saturated solution, accounting for any dilution.

-

Express the solubility in desired units, such as mole fraction (x), grams per 100 mL ( g/100 mL), or molarity (mol/L).[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

Caption: Workflow for isothermal solubility determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1072-97-5 [chemicalbook.com]

- 3. 2 amino-5-bromopyridine | PDF [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Amino-5-bromopyridine

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ¹H NMR spectral data of 2-Amino-5-bromopyridine. This document presents quantitative data in a structured format, details experimental protocols, and includes a visualization of the synthetic pathway.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectral data for this compound is summarized in the table below. Data has been compiled from various sources and is presented for two common deuterated solvents: Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃).

| Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| DMSO-d₆ | H-6 | ~8.10 | d | ~2.4 | 1H |

| H-4 | ~7.49 | dd | ~8.7, 2.4 | 1H | |

| H-3 | ~6.41 | d | ~8.7 | 1H | |

| -NH₂ | ~6.10 | br s | - | 2H | |

| CDCl₃ | H-6 | ~8.05 | d | 2.4 | 1H |

| H-4 | ~7.34 | dd | 8.7, 2.4 | 1H | |

| H-3 | ~6.40 | d | 8.7 | 1H | |

| -NH₂ | ~4.55 | br s | - | 2H |

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions, such as concentration and temperature. "d" denotes a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H NMR spectra of this compound is outlined below.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ and CDCl₃ are common choices.[1]

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[2]

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions, can be added. Often, the residual solvent peak is used for referencing (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

-

Synthesis Workflow of this compound

The most common synthetic route to this compound involves the regioselective bromination of 2-aminopyridine. This workflow is visualized in the diagram below.[3][4]

Caption: A simplified workflow for the synthesis of this compound.

References

Mass Spectrometry of 2-Amino-5-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2-Amino-5-bromopyridine (C₅H₅BrN₂), a key building block in pharmaceutical and agrochemical synthesis. This document details experimental protocols, data interpretation, and fragmentation pathways to support researchers in the identification, characterization, and quantification of this compound.

Quantitative Mass Spectrometry Data

The mass spectrometric analysis of this compound can be effectively performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Due to the presence of bromine, the mass spectra exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation. The data presented below is representative of a typical 70 eV EI spectrum.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 172/174 | [M]⁺˙ (Molecular Ion) | 100 |

| 93 | [M - Br]⁺ | 15 |

| 66 | [C₄H₄N]⁺ | 29 |

Table 1: Key fragment ions and their relative abundances in the Electron Ionization (EI) mass spectrum of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique, particularly suitable for polar molecules, that typically yields the protonated molecule with minimal fragmentation. In positive ion mode, this compound is expected to be observed as the [M+H]⁺ ion.

| m/z | Proposed Fragment Ion |

| 174/176 | [M+H]⁺ |

Table 2: Expected protonated molecular ion in the Electrospray Ionization (ESI) mass spectrum of this compound.

Further fragmentation via tandem mass spectrometry (MS/MS) can be induced. A primary fragmentation pathway would involve the loss of the bromine atom.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound. The following protocols provide a framework for conducting GC-MS (EI) and LC-MS (ESI) experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound using a standard GC-MS system with an EI source.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: Dissolve the sample in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 µg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless inlet, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound using a standard HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

-

Instrumentation: HPLC or UHPLC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 10 µg/mL.

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Scan Range: m/z 50-300.

-

For MS/MS: Select the precursor ions (m/z 174 and 176) and apply collision-induced dissociation (CID) with a suitable collision energy (e.g., 10-30 eV) to observe fragment ions.

-

Fragmentation Pathway Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound under Electron Ionization (EI) conditions.

Caption: Proposed EI fragmentation of this compound.

The logical workflow for sample analysis using LC-MS is depicted below.

Caption: General experimental workflow for LC-MS analysis.

An In-depth Technical Guide to the Crystal Structure of 2-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-5-bromopyridine, a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details the crystallographic data, experimental protocols for its determination, and visualizations of its structural and synthetic workflows.

Introduction

This compound (C₅H₅BrN₂) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom susceptible to various coupling reactions, makes it a valuable precursor for the development of complex molecular architectures, including kinase inhibitors and other bioactive molecules.[2][3] Understanding its solid-state structure is crucial for controlling its reactivity, polymorphism, and formulation properties in drug development. This guide focuses on the definitive crystal structure determined from powder X-ray diffraction data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| CAS Number | 1072-97-5 |

| Appearance | White to off-white crystalline powder or needles |

| Melting Point | 133-138 °C |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water. |

| pKa (pyridinium ion) | ~5.25 |

Data sourced from various chemical databases.[2][4][5]

Crystallographic Data

The crystal structure of this compound was determined by Goubitz, K.; Sonneveld, E. J.; & Schenk, H. in 2001 from X-ray powder diffraction data.[6][7] The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 13.80 Å |

| b | 5.839 Å |

| c | 7.687 Å |

| α | 90.000° |

| β | 106.04° |

| γ | 90.000° |

| Z | 4 |

Reference: Goubitz, K.; Sonneveld, E. J.; Schenk, H. Zeitschrift für Kristallographie 2001, 216(3), 176-181.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective bromination of 2-aminopyridine. A common challenge is to prevent the formation of undesired byproducts. A robust method involves a three-step process:

-

N-Acylation: The amino group of 2-aminopyridine is first protected, commonly by reacting it with acetic anhydride to form 2-acetamidopyridine. This step moderates the activating effect of the amino group and directs bromination to the 5-position.

-

Bromination: The protected intermediate is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent like chloroform.[2][8]

-

Hydrolysis: The acetyl protecting group is subsequently removed by hydrolysis under basic conditions (e.g., with NaOH) to yield the final product, this compound.[8]

Crystal Structure Determination from Powder X-ray Diffraction

The following outlines a generalized protocol for determining the crystal structure of a small organic molecule like this compound from powder X-ray diffraction (PXRD) data, based on the methodologies available at the time of the original study.

-

Sample Preparation: A high-purity, crystalline powder of this compound is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder (e.g., a flat plate or a capillary).

-

Data Collection:

-

Instrument: A high-resolution powder diffractometer is used, typically equipped with a Bragg-Brentano geometry and a scintillation or position-sensitive detector.

-

X-ray Source: Copper Kα radiation (λ ≈ 1.54 Å) is commonly employed.

-

Scan Parameters: The diffraction pattern is collected over a wide 2θ range (e.g., 5-100°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

-

-

Data Analysis and Structure Solution:

-

Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system using indexing software.

-

Structure Solution: The crystal structure is solved ab initio from the powder data using methods such as direct methods, Patterson methods, or real-space methods (e.g., simulated annealing).

-

Rietveld Refinement: The entire diffraction pattern is then fitted using the Rietveld method. This involves refining the structural model (atomic coordinates, thermal parameters) and instrumental parameters until the calculated pattern shows the best possible fit to the experimental data. Soft constraints on bond lengths and angles of the molecule may be applied during the refinement to maintain a chemically reasonable geometry.[7]

-

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent structural characterization.

Caption: Synthetic and characterization workflow for this compound.

Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound and its derivatives is significantly influenced by hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of specific supramolecular synthons. In co-crystals, for example with carboxylic acids, robust hydrogen-bonded motifs are formed.[7] The diagram below illustrates the fundamental hydrogen bonding capability of the molecule.

Caption: Potential intermolecular hydrogen bonding in this compound.

References

- 1. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Synthesis, characterisation and crystal structure of 2-aminopyridinium (this compound)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

The Biological Versatility of 2-Amino-5-bromopyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutic agents. Among these, 2-Amino-5-bromopyridine stands out as a particularly valuable building block. Its unique trifecta of a nucleophilic amino group, a readily displaceable bromo substituent, and the inherent aromaticity of the pyridine ring provides a versatile platform for the synthesis of diverse and complex molecular architectures with significant biological potential.

This in-depth technical guide explores the biological activities of derivatives synthesized from the this compound core. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data from relevant studies. Furthermore, this guide provides detailed experimental protocols for key synthetic and biological evaluation methods, alongside visualizations of critical signaling pathways, to empower researchers in their drug discovery endeavors.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as promising candidates in oncology research, with studies pointing towards their potential as inhibitors of key signaling pathways implicated in tumor growth and proliferation. Two such pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.

Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors

The fusion of a pyridine ring with an imidazole moiety gives rise to the imidazo[1,2-a]pyridine scaffold, a structure that has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

While specific quantitative data for imidazo[1,2-a]pyridines derived directly from this compound are not extensively reported, studies on analogous series of imidazo[1,2-a]pyridine derivatives have demonstrated potent PI3Kα inhibitory activity and antiproliferative effects in various cancer cell lines.

Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| 1 | PI3Kα | 1.8 | HeLa | 0.21 |

| 2 | PI3Kα | 2.8 | A375 | 0.14 |

| 3 | CLK1 | 700 | - | - |

| 4 | DYRK1A | 2600 | - | - |

Note: The data presented is for representative imidazo[1,2-a]pyridine derivatives and may not be from compounds directly synthesized from this compound. It serves to illustrate the potential of this chemical class.

Pyrimido[4,5-d]pyrimidine Derivatives as Kinase Inhibitors

The pyrimido[4,5-d]pyrimidine core, which can be synthesized from 2-aminopyridine precursors, is another privileged scaffold in cancer drug discovery. These derivatives have been shown to target various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). CDKs are critical for cell cycle regulation, while VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The data below showcases the inhibitory potential of pyrimido[4,5-d]pyrimidine derivatives against these crucial cancer targets.

Table 2: Representative Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Growth Inhibition (%) at 10⁻⁵M |

| 5 | CDK2 | 0.05 | HOP-92 | 102.6 |

| 6 | CDK2 | 0.25 | RXF 393 | 124.0 |

| 7 | CDK2 | 0.31 | - | - |

| 8 | CDK4 | 0.66 | - | - |

Note: This data represents the activity of various pyrimido[4,5-d]pyrimidine derivatives and is intended to be illustrative of the potential of this class of compounds.

Antimicrobial Activity of this compound Derivatives

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Thiourea derivatives of 2-aminopyridines have been investigated for their antimicrobial properties. The presence of the thiourea moiety can enhance the biological activity of the parent molecule.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of thiourea derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Thiourea Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 9 | Staphylococcus aureus | 2 - 16 |

| 10 | Staphylococcus epidermidis | 2 - 16 |

| 11 | Enterococcus faecalis | 2 - 16 |

| 12 | Mycobacterium tuberculosis H37Rv | 2 - 32 |

Note: The presented MIC values are for representative thiourea derivatives and may not originate from compounds synthesized using this compound. This data highlights the general antimicrobial potential of this class of molecules.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.

Procedure:

-

A mixture of the respective 2-aminopyridine (1.0 mmol), the appropriate α-bromoketone (1.1 mmol), and NaHCO₃ (2.0 mmol) in ethanol (10 mL) is stirred at reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

A general procedure for the synthesis of pyrimido[4,5-d]pyrimidines is outlined below.

Procedure:

-

A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aldehyde (1 mmol), and thiourea (1.2 mmol) in glacial acetic acid (20 mL) is heated at reflux for 8-10 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plate at the appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

The Pivotal Role of 2-Amino-5-bromopyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyridine has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile and indispensable building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and strategically positioned functional groups—an amino group at the 2-position and a bromine atom at the 5-position—provide a robust platform for constructing complex molecular architectures. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its application in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative analysis of the biological activity of representative derivatives. Furthermore, this guide visualizes the critical signaling pathways targeted by these compounds, offering a deeper understanding of their mechanism of action.

Introduction: The Versatility of a Privileged Scaffold

This compound is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] The pyridine ring is a common motif in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers medicinal chemists a unique set of tools for drug design. The amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization, while the bromine atom is an ideal site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This dual functionality allows for the systematic and efficient exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

The primary applications of this scaffold lie in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][4] Notably, this compound is a key intermediate in the synthesis of inhibitors for critical signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, both of which are frequently dysregulated in cancer.[5][6]

Synthetic Utility and Key Reactions

The reactivity of this compound makes it a valuable starting material for a range of chemical transformations. The most significant of these are palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.

Logical Workflow for Synthesis of Bioactive Derivatives

Caption: Synthetic pathways from this compound.

Applications in Targeted Therapy

Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in cell signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] this compound serves as a key precursor for the synthesis of various PI3K inhibitors.[8][9]

Caption: PI3K/Akt signaling pathway and inhibition point.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[10] Several potent VEGFR-2 inhibitors have been developed using this compound as a starting material.[9]

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Biological Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds derived from this compound against various human cancer cell lines and kinases.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 0.15 | [11] |

| Imidazo[1,2-a]pyridine Derivative | T47D (Breast Cancer) | 7.9 | [11] |

| Imidazo[1,2-a]pyridine Derivative | MCF-7 (Breast Cancer) | 9.4 | [11] |

| Piperazinylquinoxaline Derivative | VEGFR-2 | 0.19 | [12] |

| Piperazinylquinoxaline Derivative | A549 (Lung Cancer) | 10.61 | [12] |

| Piperazinylquinoxaline Derivative | HepG-2 (Liver Cancer) | 9.52 | [12] |

| Pyridine-Urea Derivative | VEGFR-2 | 3.93 | [13] |

| Pyridine-Urea Derivative | MCF-7 (Breast Cancer) | 0.11 (72h) | [13] |

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium phosphate (2.5 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter through a pad of celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[11][14]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium(II) acetate (2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous toluene

-

Sealable reaction tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[15]

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals is proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

In Vitro VEGFR-2 Kinase Assay

This protocol details a luminescence-based assay to quantify the inhibitory activity of compounds on recombinant human VEGFR-2 kinase.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[10][16]

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

-

Plate Setup: Add the master mixture to each well of a white 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the test compounds to the respective wells. Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

-